Cas no 1351601-05-2 (3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide)

3-Chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a thiophene moiety and a chloro-methoxy-substituted benzene ring. Its molecular structure combines a sulfonamide group with a hydroxypropyl linker, enhancing its potential as an intermediate in pharmaceutical synthesis. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the aromatic ring may influence reactivity and binding properties, making it useful in medicinal chemistry applications. The thiophene heterocycle contributes to its versatility in drug design, particularly in targeting CNS or antimicrobial pathways. This compound is suitable for research involving sulfonamide-based inhibitors or receptor modulation studies.
3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide structure
1351601-05-2 structure
商品名:3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide
CAS番号:1351601-05-2
MF:C14H16ClNO4S2
メガワット:361.864140510559
CID:6387637
PubChem ID:71782482

3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide
    • 3-chloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-methoxybenzenesulfonamide
    • 1351601-05-2
    • F5857-8410
    • CHEMBL3439645
    • 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide
    • AKOS024524951
    • 3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide
    • インチ: 1S/C14H16ClNO4S2/c1-14(17,13-4-3-7-21-13)9-16-22(18,19)10-5-6-12(20-2)11(15)8-10/h3-8,16-17H,9H2,1-2H3
    • InChIKey: QAWDYISJKWSDKG-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)S(NCC(C)(C1=CC=CS1)O)(=O)=O)OC

計算された属性

  • せいみつぶんしりょう: 361.0209280g/mol
  • どういたいしつりょう: 361.0209280g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 470
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 112Ų

3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5857-8410-30mg
3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide
1351601-05-2
30mg
$119.0 2023-09-09
Life Chemicals
F5857-8410-25mg
3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide
1351601-05-2
25mg
$109.0 2023-09-09
Life Chemicals
F5857-8410-2μmol
3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide
1351601-05-2
2μmol
$57.0 2023-09-09
Life Chemicals
F5857-8410-4mg
3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide
1351601-05-2
4mg
$66.0 2023-09-09
Life Chemicals
F5857-8410-10mg
3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide
1351601-05-2
10mg
$79.0 2023-09-09
Life Chemicals
F5857-8410-100mg
3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide
1351601-05-2
100mg
$248.0 2023-09-09
Life Chemicals
F5857-8410-20μmol
3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide
1351601-05-2
20μmol
$79.0 2023-09-09
Life Chemicals
F5857-8410-10μmol
3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide
1351601-05-2
10μmol
$69.0 2023-09-09
Life Chemicals
F5857-8410-40mg
3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide
1351601-05-2
40mg
$140.0 2023-09-09
Life Chemicals
F5857-8410-2mg
3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide
1351601-05-2
2mg
$59.0 2023-09-09

3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide 関連文献

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3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamideに関する追加情報

Exploring the Chemistry and Applications of 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide (CAS No. 1351601-05-2)

The compound 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide (CAS No. 1351601-05-2) is a sulfonamide derivative with a unique molecular structure that combines a thiophene ring, a hydroxypropyl group, and a methoxybenzene moiety. This structural complexity makes it an interesting subject for both academic research and industrial applications. The presence of the sulfonamide group in its structure suggests potential biological activity, which has piqued the interest of researchers in medicinal chemistry and drug development.

One of the most intriguing aspects of 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide is its potential role in enzyme inhibition. Sulfonamides are well-known for their ability to act as inhibitors for various enzymes, particularly carbonic anhydrases. Researchers are exploring whether this compound could be optimized for therapeutic applications, especially in areas like anti-inflammatory or anticancer drug development. The thiophene ring in its structure is also noteworthy, as thiophene-containing compounds often exhibit enhanced bioavailability and metabolic stability.

From a synthetic chemistry perspective, the preparation of 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide involves multi-step organic reactions. Key steps typically include the sulfonylation of an appropriately substituted benzene derivative, followed by nucleophilic substitution with the hydroxypropyl-thiophene moiety. The chloro and methoxy substituents on the benzene ring can influence the compound's reactivity and physical properties, making it a valuable intermediate for further chemical modifications.

The physicochemical properties of 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide are crucial for its potential applications. While specific data may vary depending on the synthetic route and purification methods, this compound typically appears as a white to off-white crystalline solid with moderate solubility in polar organic solvents. The presence of both hydrogen bond donor (hydroxy group) and hydrogen bond acceptor (sulfonamide and methoxy groups) sites in its structure suggests interesting possibilities for molecular interactions in biological systems or material science applications.

In the field of medicinal chemistry, researchers are particularly interested in the structure-activity relationships of compounds like 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide. The combination of aromatic systems with flexible linker groups often leads to molecules that can interact with multiple biological targets. Recent publications have highlighted the growing importance of thiophene-containing sulfonamides in drug discovery, especially for targets involving protein-protein interactions or allosteric modulation.

The commercial availability of 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide (CAS No. 1351601-05-2) through specialty chemical suppliers has facilitated its study in various research programs. While not yet widely used in industrial applications, its unique structural features make it a promising candidate for custom synthesis projects and lead compound optimization in pharmaceutical research. The compound's molecular weight and functional group composition suggest it could be suitable for fragment-based drug design approaches.

From a green chemistry perspective, the synthesis and handling of 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide present interesting challenges and opportunities. Researchers are investigating more sustainable routes to similar sulfonamide derivatives, focusing on atom economy and reduced use of hazardous reagents. The compound's potential biological activity also raises questions about its environmental fate, prompting studies on its biodegradation and ecotoxicological profile.

In analytical chemistry, the characterization of 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC analysis. The compound's UV absorbance characteristics, influenced by its conjugated aromatic systems, make it suitable for detection using common chromatographic methods. These analytical methods are essential for quality control in research settings and potential scale-up processes.

The future research directions for 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide are likely to focus on expanding its applications in drug discovery and materials science. With the growing interest in heterocyclic compounds in pharmaceutical development, this molecule's thiophene-sulfonamide core may serve as a valuable scaffold for designing new bioactive molecules. Additionally, its potential use in supramolecular chemistry or as a building block for functional materials warrants further investigation.

For researchers working with 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide, proper handling and storage are essential to maintain its stability. While not classified as highly hazardous, standard laboratory precautions should be followed when working with this compound. Storage under anhydrous conditions at controlled temperatures is recommended to preserve its chemical integrity over extended periods.

The intellectual property landscape surrounding 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide and related compounds is evolving, with several patents covering similar structural motifs in various therapeutic applications. This highlights the commercial potential of this chemical class and the importance of structure-based drug design in modern pharmaceutical development.

In conclusion, 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide (CAS No. 1351601-05-2) represents an interesting example of contemporary medicinal chemistry research. Its combination of aromatic systems, hydrogen bonding groups, and heterocyclic elements offers multiple avenues for scientific exploration and potential applications. As research continues, we may see this compound or its derivatives playing significant roles in addressing current challenges in healthcare and materials science.

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